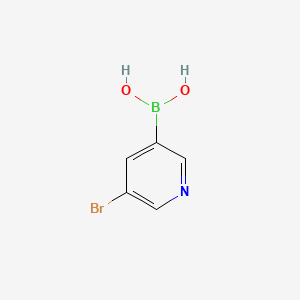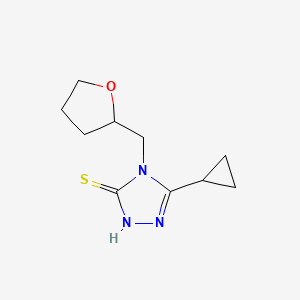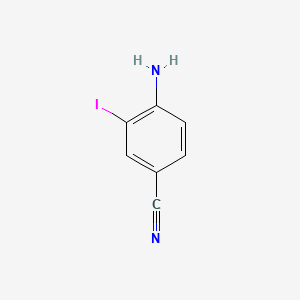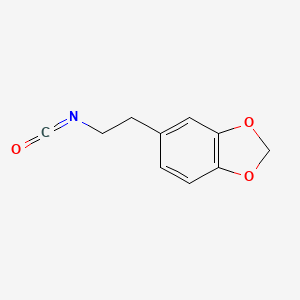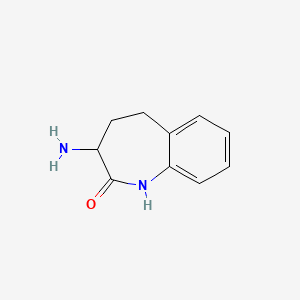
4-(N-Boc-aminomethyl)phenylboronic acid
Übersicht
Beschreibung
4-(N-Boc-aminomethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H18BNO4 and a molecular weight of 251.09 . It is a Boc protected phenyl boronic acid used for proteomics research . It is also used in the preparation of lipid pore-filled silica thin-film membranes for biomimetic recovery of diluted carbohydrates .
Molecular Structure Analysis
The molecular structure of 4-(N-Boc-aminomethyl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and an aminomethyl group, which is further connected to a Boc protecting group . The Boc group, or tert-butyloxycarbonyl group, is a common protecting group used in organic synthesis, particularly for the protection of amines .Chemical Reactions Analysis
Boronic acids, including 4-(N-Boc-aminomethyl)phenylboronic acid, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . Additionally, the susceptibility of phenylboronic pinacol esters to hydrolysis is influenced by the substituents in the aromatic ring and the pH of the solution .Physical And Chemical Properties Analysis
4-(N-Boc-aminomethyl)phenylboronic acid is a solid substance with a melting point of 199-204 °C . Its SMILES string, a form of notation that represents the structure of a molecule, isCC(C)(C)OC(=O)Nc1ccc(cc1)B(O)O .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
The compound is a Boc protected phenyl boronic acid used for proteomics research . However, the specific applications in proteomics research are not detailed in the search results.
Sugar Sensing
Boronic acid compounds, like this one, have been used in the development of sugar sensors . They can form complexes with sugars, which can be detected and measured. However, the specific application of “4-(N-Boc-aminomethyl)phenylboronic acid” in sugar sensing is not detailed in the search results.
Detection of NADH and H2O2
Aminophenylboronic acids have been used to modify carbon electrodes for the detection of NADH and H2O2 . However, the specific application of “4-(N-Boc-aminomethyl)phenylboronic acid” in this context is not detailed in the search results.
Sugar Sensor
Boronic acid compounds, like “4-(N-Boc-aminomethyl)phenylboronic acid”, can be used to prepare modified reduced graphene composite materials used as sugar sensors to detect analytes in fruit juice .
Detection of NADH and H2O2
The compound can be used to modify carbon electrodes adsorbed with aminophenol, which can then be used for the detection of NADH and H2O2 .
Preparation of Carbon Dot Sensor
“4-(N-Boc-aminomethyl)phenylboronic acid” can be used to prepare boron, nitrogen, and sulfur-doped carbon dot sensors, which can be used for the detection of ascorbic acid .
Medicinal Chemistry
Boronic acid compounds have received increasing attention in the field of medicinal chemistry. They have potential applications in the development of enzyme inhibitors, controlled drug delivery polymers, saccharide sensors, and boron neutron capture therapy (BNCT) .
Safety And Hazards
Zukünftige Richtungen
The future directions of 4-(N-Boc-aminomethyl)phenylboronic acid are likely to be influenced by the ongoing research in the field of boronic acid chemistry. Given its utility in proteomics research and the preparation of lipid pore-filled silica thin-film membranes , it may find additional applications in these and related areas.
Eigenschaften
IUPAC Name |
[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBGEKQUCSEECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397536 | |
| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Boc-aminomethyl)phenylboronic acid | |
CAS RN |
489446-42-6 | |
| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



